molecular formula C18H19FN2O2S2 B2562785 N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-94-5

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2562785
CAS No.: 1020979-94-5
M. Wt: 378.48
InChI Key: AXWGQYQAFFHWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN2O2S2 and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, related to the queried chemical structure, were synthesized and evaluated for their anticancer activities. These compounds showed significant cytotoxic effects against various cancer cell lines, with specific derivatives demonstrating potent activity against breast cancer cell lines. The study highlights the potential of thiazolyl acetamide derivatives as anticancer agents, emphasizing the relevance of the chemical structure in therapeutic applications (Sraa Abu-Melha, 2021).

Optoelectronic Properties

In the realm of materials science, thiazole-containing monomers, related to the chemical structure , were synthesized and their optoelectronic properties were investigated. The study explored the potential of thiazole-based polythiophenes in optoelectronic applications, demonstrating their significance in the development of conducting polymers with desirable optical and electrical properties (P. Camurlu & N. Guven, 2015).

Antimicrobial and Anti-inflammatory Activities

Thiazole derivatives have also been studied for their antimicrobial and anti-inflammatory properties. Novel thiazole, pyridone, pyrazole, chromene, hydrazone, and other heterocyclic compounds bearing a biologically active sulfonamide moiety were synthesized and evaluated for their antimicrobial effectiveness. These compounds displayed promising results against various bacterial and fungal strains, highlighting the therapeutic potential of thiazole-based compounds in treating infections (E. Darwish et al., 2014). Additionally, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized, showing significant anti-inflammatory activity, further emphasizing the chemical framework's relevance in developing new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

Antitumor Evaluation of Polyfunctionally Substituted Compounds

Exploring the antitumor properties of polyfunctionally substituted heterocyclic compounds derived from a core structure similar to the queried chemical, research indicates that such compounds exhibit high antiproliferative activity against various human cancer cell lines. This study underscores the importance of the thiazole and acetamide components in the design of new antitumor agents, showcasing their potential in cancer therapy (H. Shams et al., 2010).

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c19-13-7-5-12(6-8-13)16(22)11-25-18-21-15(10-24-18)9-17(23)20-14-3-1-2-4-14/h5-8,10,14H,1-4,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGQYQAFFHWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.